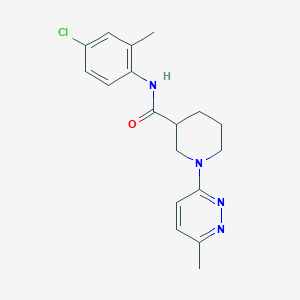![molecular formula C24H23ClN4O4S B2412058 (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 894035-54-2](/img/structure/B2412058.png)
(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a triazole ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the acrylamide group could make the compound polar, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Green Synthesis Methods
- A study by Kumar and Sharma (2017) discussed an eco-friendly and efficient method for synthesizing benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles. This process involved the reaction of 2-acetyl benzofurans and 5-mercapto-3-(4-chlorophenyl)-1,2,4triazole using molecular iodine under ultrasonic conditions, followed by microwave-assisted cyclization (Kumar & Sharma, 2017).
Reaction Mechanisms and Synthesis
- Ledenyova et al. (2018) studied the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting a unique rearrangement and N-formylation process. This study contributes to understanding the complex reactions involving triazole derivatives (Ledenyova et al., 2018).
Anti-inflammatory Applications
- Research by Tozkoparan et al. (1999) synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and evaluated their anti-inflammatory activities. This highlights the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in medical applications, especially in anti-inflammatory drugs (Tozkoparan et al., 1999).
Anticancer Evaluation
- Lesyk et al. (2007) synthesized new thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activities. Their study provides insight into the potential of these compounds in targeting various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).
Tubulin Polymerization Inhibitors in Cancer Therapy
- Kamal et al. (2014) focused on the design and synthesis of 2-anilinonicotinyl-linked acrylamide conjugates, investigating their role as tubulin polymerization inhibitors and their effectiveness in treating various human cancer cell lines (Kamal et al., 2014).
Anti-Arrhythmic Activity
- A study by Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based thiazole, thiadiazole, and thiazolo[2,3-c]-1,2,4-triazole derivatives and their significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Antimicrobial Evaluation
- Lobo et al. (2010) characterized new thiazolo[3,2-b][1,2,4]triazol-5-yl)-Narylacetamides and evaluated their antimicrobial activity against a variety of microorganisms, contributing to the field of infectious disease research (Lobo et al., 2010).
Oxidative Stress Protection
- Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their potential in preventing ethanol-induced oxidative stress in mouse liver and brain, demonstrating their therapeutic potential in managing oxidative stress-related conditions (Aktay et al., 2005).
Wirkmechanismus
The mechanism of action of this compound in biological systems would likely depend on its exact structure and the nature of any substituents present. Compounds with similar structures are often biologically active, but without more specific information, it’s difficult to predict the exact mechanism of action .
Zukünftige Richtungen
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve synthesizing this compound, studying its properties, and exploring its potential uses .
Eigenschaften
IUPAC Name |
(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O4S/c1-31-19-12-15(13-20(32-2)22(19)33-3)4-9-21(30)26-11-10-18-14-34-24-27-23(28-29(18)24)16-5-7-17(25)8-6-16/h4-9,12-14H,10-11H2,1-3H3,(H,26,30)/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALHRPLZRSAKX-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)



![N-(3,5-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2411984.png)
![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411986.png)

![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)
![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)
![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)


